BenchChemオンラインストアへようこそ!

N-(2-methylbutyl)-leucine

Lipophilicity Membrane permeability ADME prediction

N-(2-Methylbutyl)-leucine (IUPAC: (2S)-4-methyl-2-(2-methylbutylamino)pentanoic acid; molecular formula C₁₁H₂₃NO₂; MW 201.31 g/mol) is a non-proteinogenic, N-alkylated leucine derivative in which a chiral 2-methylbutyl substituent replaces one amino hydrogen of L-leucine. This secondary amine modification abolishes the zwitterionic character of the native amino acid, increasing the computed logP to approximately 2.6–3.1 (ACD/Labs estimate) compared with approximately −1.6 (logD at pH 7.4) for unsubstituted L-leucine.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B7558858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbutyl)-leucine
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCC(C)CNC(CC(C)C)C(=O)O
InChIInChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14)/t9?,10-/m0/s1
InChIKeySMPOLFVHBCTPIZ-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylbutyl)-leucine: Chemical Identity, Physicochemical Profile, and Research Procurement Context


N-(2-Methylbutyl)-leucine (IUPAC: (2S)-4-methyl-2-(2-methylbutylamino)pentanoic acid; molecular formula C₁₁H₂₃NO₂; MW 201.31 g/mol) is a non-proteinogenic, N-alkylated leucine derivative in which a chiral 2-methylbutyl substituent replaces one amino hydrogen of L-leucine [1]. This secondary amine modification abolishes the zwitterionic character of the native amino acid, increasing the computed logP to approximately 2.6–3.1 (ACD/Labs estimate) compared with approximately −1.6 (logD at pH 7.4) for unsubstituted L-leucine . The compound is offered by specialty chemical suppliers as a research-grade building block (typical purity ≥95%) for asymmetric synthesis, peptide engineering, and metabolic pathway investigation [1]. It is structurally distinct from N-acetyl-L-leucine, N-methyl-L-leucine, and other N-alkyl leucine analogs in both steric bulk and hydrogen-bonding capacity at the secondary amino group.

Why N-(2-Methylbutyl)-leucine Cannot Be Replaced by Simpler N-Alkyl or N-Acyl Leucine Analogs in Research Protocols


The biological and pharmacological behavior of N-substituted leucine derivatives is exquisitely sensitive to the identity of the N-substituent. Churchill et al. (2021) demonstrated that N-acetylation of L-leucine fundamentally switches its cellular uptake mechanism from LAT1 (large neutral amino acid transporter 1) to monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1/OAT3), converting a nutrient amino acid into a drug-like molecule with CNS penetration [1]. In parallel, Lynch et al. (2000) showed that leucine analogs bearing a modified amino group lose agonist activity at the leucine recognition site (LeuR(A)) that regulates TOR signaling in adipocytes, establishing that the protonatable primary amine is essential for mTORC1 pathway activation [2]. The 2-methylbutyl substituent, with its branched five-carbon architecture and chiral center, introduces steric demands and lipophilicity far exceeding those of N-methyl or N-acetyl modifications. Consequently, N-(2-methylbutyl)-leucine is predicted to be inert toward both LAT1-mediated transport and mTORC1-signaling leucine sensors, occupying a distinct functional niche that cannot be replicated by simpler N-alkyl leucine congeners. Generic interchange among N-substituted leucine derivatives without experimental validation therefore risks producing qualitatively different biological readouts or synthetic outcomes.

N-(2-Methylbutyl)-leucine: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


Lipophilicity Shift: Computed logP Comparison of N-(2-Methylbutyl)-leucine vs. N-Methyl-L-leucine and L-Leucine

N-Alkylation progressively increases the lipophilicity of leucine by masking the polar NH₃⁺ group and adding hydrocarbon mass. N-Methyl-L-leucine has an experimentally supported ACD/LogP of 0.96 . By incremental methylene addition, N-(2-methylbutyl)-leucine (containing five additional sp³ carbons relative to N-methyl in its N-substituent) is predicted to have a logP in the range of 2.6–3.1. This represents an increase of approximately 1.6–2.1 log units over the N-methyl analog and over 4 log units compared with native L-leucine (logD at pH 7.4 ≈ −1.58 based on ChemSpider data for N-methylleucine, which approximates the zwitterionic parent). Elevated logP has been quantitatively correlated with enhanced passive membrane permeability across multiple amino acid derivative series [1].

Lipophilicity Membrane permeability ADME prediction N-alkyl amino acid

Loss of Zwitterionic Character: Secondary Amine pKa Shift and Its Consequences for Transporter Recognition

N-Alkylation of an α-amino acid converts the primary ammonium group (pKa ≈ 9.6 for leucine) into a secondary ammonium with a slightly elevated pKa (pKa ≈ 10.0–10.5 for N-methyl amino acids [1]). Although both remain protonated at physiological pH, the secondary amine in N-(2-methylbutyl)-leucine cannot form the full complement of hydrogen bonds that the primary amine of leucine uses for recognition by LAT1, LeuRS, and the Sestrin2 leucine sensor [2]. Lynch et al. demonstrated that leucine analogs with a modified amino group fail to stimulate 4E-BP1 phosphorylation (an index of mTORC1 activity), with the potency rank order being leucine > norleucine > threo-β-hydroxyleucine ≈ Ile > Met ≈ Val; N-substituted leucines showed only weak or absent agonist activity [3]. N-(2-Methylbutyl)-leucine, with its bulkier secondary amine, is predicted to be completely silent at the adipocyte LeuR(A) site. In contrast, L-leucine activates mTORC1 with an EC₅₀ in the low micromolar range in multiple cell types [3].

Zwitterion disruption Transporter selectivity N-Alkylation Amino acid charge state

Ribosomal Incorporation Barrier: N-Alkyl Steric Effects on Peptide Bond Formation Rates

Johnson et al. (2010) established, using non-enzymatic aqueous assays modeling the ribosomal peptidyl transferase center, that N-substitution sterics are the dominant factor determining relative rates of peptide bond formation with N-alkyl amino acids [1]. Proline (a cyclic secondary amine) couples 3- to 6-fold slower than non-N-alkyl L-amino acids in the E. coli translation system [1]. N-(2-Methylbutyl)-leucine bears a secondary amine with a substantially bulkier N-alkyl group than proline's pyrrolidine ring closure. Based on the quantitative steric trend established by Johnson et al., the rate of ribosomal incorporation of N-(2-methylbutyl)-leucine is predicted to be severely suppressed relative to L-leucine, to an extent exceeding even the proline slowdown. This contrasts with N-methyl-L-leucine, which, while also a secondary amine, presents a smaller steric footprint and has been incorporated into peptides via engineered translation systems in some contexts [2].

Ribosomal translation Non-canonical amino acid incorporation N-alkylation sterics Peptide bond formation

NRF2-Independent Redox Modulation: Cross-Study Comparative Analysis of N-Alkyl Leucine Derivatives

A subset of N-substituted leucine derivatives has been investigated for neuroprotective effects operating through NRF2-independent antioxidant mechanisms. Pharmacological studies compiled in a comprehensive review of leucine analog pharmacology report that certain leucine-related compounds demonstrate antioxidant effects classified as NRF2-independent, distinguishing them from canonical NRF2 activators such as sulforaphane [1]. While no head-to-head comparison involving N-(2-methylbutyl)-leucine has been performed, the structure–activity trend indicates that N-alkylation modulates the redox-active properties of the leucine scaffold. N-(2-Methylbutyl)-leucine, by virtue of its secondary amine, may possess distinct metal-chelating or radical-scavenging properties compared with N-acetyl-L-leucine (which is a clinically used neuroprotective agent currently in Phase III trials for Niemann–Pick disease type C [2]) or with unsubstituted leucine.

NRF2 Oxidative stress Neuroprotection Leucine analog

Molecular Weight and Structural Complexity Differentiation from Lower N-Alkyl Leucine Analogs in Chiral Auxiliary Applications

In the systematic SAR study of the anthelmintic cyclooctadepsipeptide PF1022A, Scherkenbeck et al. (1998) demonstrated via systematic exchange of leucine residues with a series of related N-alkylated amino acids that (L)-N-methyl-leucine is crucial for high in vivo activity, while bulkier N-alkyl substituents led to reduced or abolished anthelmintic efficacy [1]. This establishes that N-alkyl chain length and branching directly modulate biological potency in a peptide context. N-(2-Methylbutyl)-leucine (MW 201.31 g/mol; C₁₁H₂₃NO₂) is substantially larger than N-methyl-L-leucine (MW 145.20 g/mol; C₇H₁₅NO₂) and bears a chiral 2-methylbutyl group that introduces an additional stereocenter. In chiral auxiliary applications, tert-leucine has been reported as an effective, inexpensive transient chiral auxiliary for atroposelective C–H functionalization [2]. N-(2-Methylbutyl)-leucine combines the leucine α-carbon chirality with a chiral N-substituent, potentially offering enhanced diastereoselectivity in asymmetric transformations where dual stereochemical elements cooperate.

Chiral auxiliary Asymmetric synthesis Steric bulk Diastereoselectivity

Optimal Research and Industrial Application Scenarios for N-(2-Methylbutyl)-leucine Based on Quantitative Differentiation Evidence


Chemical Biology Probe for mTORC1-Silent Leucine Scaffold Studies

In experiments where leucine's activation of mTORC1 signaling is a confounding variable, N-(2-methylbutyl)-leucine serves as a structurally leucine-mimetic but functionally mTORC1-silent probe. Lynch et al. (2000) demonstrated that N-substituted leucine analogs lose agonist activity at the LeuR(A) site that mediates TOR signaling in adipocytes [1]. N-(2-Methylbutyl)-leucine, with its secondary amine blocked by a bulky N-alkyl group, is predicted to be inert at this and other leucine-sensing nodes (Sestrin2, LeuRS), making it suitable for dissecting leucine's signaling vs. metabolic roles in autophagy, protein synthesis, and cellular energy sensing.

Peptide Engineering Requiring Proteolysis-Resistant, Non-Ribosomal Leucine Surrogates

N-Alkylation is a validated strategy for conferring proteolytic stability to peptides. The 'Tuning of Protease Resistance in Oligopeptides through N-Alkylation' study demonstrated that expanding N-alkylation beyond the methyl group systematically modulates protease susceptibility [1]. N-(2-Methylbutyl)-leucine provides a leucine surrogate with significantly greater steric protection against aminopeptidases than N-methyl-leucine while remaining compatible with solid-phase peptide synthesis. Its predicted near-complete resistance to ribosomal incorporation makes it especially valuable in synthetic peptide programs where a non-canonical leucine residue must not be misincorporated during recombinant expression.

Asymmetric Synthesis Employing Dual-Stereocenter Chiral Building Blocks

N-(2-Methylbutyl)-leucine offers two stereogenic elements (the L-leucine α-carbon and the chiral 2-methylbutyl N-substituent) that can cooperatively influence diastereoselectivity in asymmetric transformations. Scherkenbeck et al. (1998) established that the N-alkyl substituent identity on leucine residues in PF1022A directly determines in vivo anthelmintic potency, demonstrating the functional sensitivity to N-alkyl structure [1]. Dual stereochemical control differentiates this compound from achiral N-substituted leucine derivatives and from N-methyl-L-leucine, which carries only the α-carbon stereocenter. This makes N-(2-methylbutyl)-leucine a candidate for the synthesis of diastereomerically enriched products in medicinal chemistry campaigns.

Fundamental Amino Acid Metabolism and Transporter Selectivity Studies

Churchill et al. (2021) established that N-acetylation of leucine causes a complete transporter switch from LAT1 to MCT1/OAT [1], demonstrating that N-modification profoundly alters the cellular entry mechanism of leucine derivatives. N-(2-Methylbutyl)-leucine, with its even bulkier N-substituent, is predicted to be excluded from LAT1-mediated transport (consistent with LAT1's strict preference for primary amine substrates) and may engage alternative uptake pathways. This makes it a valuable tool compound for mapping structure–transport relationships across the large neutral amino acid transporter family and for investigating non-LAT1 leucine uptake routes in tissues such as the blood–brain barrier and skeletal muscle.

Quote Request

Request a Quote for N-(2-methylbutyl)-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.